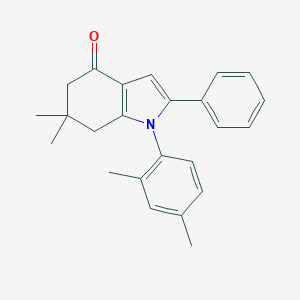![molecular formula C29H31N3O5 B422810 4-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)-2-ethoxyphenyl 3-methylbenzoate](/img/structure/B422810.png)
4-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)-2-ethoxyphenyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)-2-ethoxyphenyl 3-methylbenzoate is a complex organic compound that features multiple functional groups, including an amide, hydrazone, and ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)-2-ethoxyphenyl 3-methylbenzoate typically involves multiple steps:
Formation of the amide: The reaction between 4-aminobenzoic acid and 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Hydrazone formation: The amide product is then reacted with hydrazine hydrate to form the hydrazone intermediate.
Esterification: The final step involves the reaction of the hydrazone intermediate with 3-methylbenzoic acid and ethanol in the presence of a catalyst such as sulfuric acid to form the ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)-2-ethoxyphenyl 3-methylbenzoate exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Catalysis: It can coordinate with metal ions to form active catalytic sites that facilitate chemical reactions.
Comparison with Similar Compounds
Similar Compounds
[4-[(Z)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate: Similar structure but lacks the methyl group on the benzoate moiety.
[4-[(Z)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group and the specific arrangement of functional groups in 4-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)-2-ethoxyphenyl 3-methylbenzoate may confer unique properties such as enhanced solubility, specific binding affinity, or distinct reactivity compared to similar compounds.
Properties
Molecular Formula |
C29H31N3O5 |
|---|---|
Molecular Weight |
501.6g/mol |
IUPAC Name |
[4-[(Z)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 3-methylbenzoate |
InChI |
InChI=1S/C29H31N3O5/c1-6-36-25-17-20(10-15-24(25)37-27(34)22-9-7-8-19(2)16-22)18-30-32-26(33)21-11-13-23(14-12-21)31-28(35)29(3,4)5/h7-18H,6H2,1-5H3,(H,31,35)(H,32,33)/b30-18- |
InChI Key |
AEZPWELMVVEUDC-YKQZZPSBSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)OC(=O)C3=CC=CC(=C3)C |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)OC(=O)C3=CC=CC(=C3)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)OC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluorobenzaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B422733.png)
![N'-(2,4-dichlorobenzylidene)-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B422734.png)
![5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B422735.png)
![N'-{4-nitrobenzylidene}-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B422736.png)
![N5-(2,3-DIMETHYLPHENYL)-N6-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE](/img/structure/B422738.png)

![3-[4-(Allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B422741.png)
![2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B422742.png)
![ETHYL 1-ISOBUTYL-5-METHYL-3-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-OXO-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE](/img/structure/B422747.png)
![4-{3-Nitrophenyl}-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B422749.png)
![4-(4-Methoxyphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B422750.png)
![4-(4-Chlorophenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B422751.png)
![1,7-Dimethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B422753.png)
![1,7-Dimethyl-4-(1-naphthyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B422755.png)
